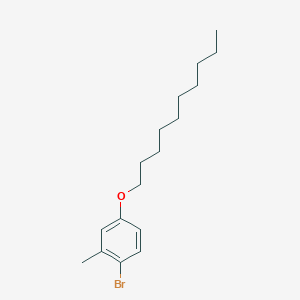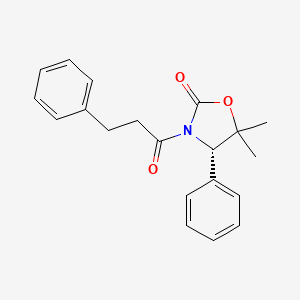
(4S)-5,5-dimethyl-4-phenyl-3-(3-phenylpropanoyl)-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-5,5-dimethyl-4-phenyl-3-(3-phenylpropanoyl)-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of compounds known for their diverse biological activities and are often used as intermediates in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-5,5-dimethyl-4-phenyl-3-(3-phenylpropanoyl)-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound.
Introduction of the Phenylpropanoyl Group: This step involves the acylation of the oxazolidinone ring with a phenylpropanoyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl groups.
Reduction: Reduction reactions could target the carbonyl group in the phenylpropanoyl moiety.
Substitution: Substitution reactions may occur at the oxazolidinone ring or the phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic derivatives, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4S)-5,5-dimethyl-4-phenyl-3-(3-phenylpropanoyl)-1,3-oxazolidin-2-one can be used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology
The compound may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, derivatives of oxazolidinones are known for their use as antibiotics. This compound could potentially be explored for similar applications.
Industry
Industrially, the compound might be used in the synthesis of complex organic molecules, serving as an intermediate in the production of pharmaceuticals or agrochemicals.
Mecanismo De Acción
The mechanism of action of (4S)-5,5-dimethyl-4-phenyl-3-(3-phenylpropanoyl)-1,3-oxazolidin-2-one would depend on its specific application. For example, if used as an antibiotic, it might inhibit protein synthesis by binding to the bacterial ribosome. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
(4S)-4-phenyl-2-oxazolidinone: A simpler oxazolidinone derivative.
(4S)-4-benzyl-2-oxazolidinone: Another chiral oxazolidinone with a benzyl group.
Uniqueness
(4S)-5,5-dimethyl-4-phenyl-3-(3-phenylpropanoyl)-1,3-oxazolidin-2-one is unique due to the presence of both the dimethyl and phenylpropanoyl groups, which may confer distinct chemical and biological properties compared to other oxazolidinones.
Propiedades
Número CAS |
168297-96-9 |
|---|---|
Fórmula molecular |
C20H21NO3 |
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
(4S)-5,5-dimethyl-4-phenyl-3-(3-phenylpropanoyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C20H21NO3/c1-20(2)18(16-11-7-4-8-12-16)21(19(23)24-20)17(22)14-13-15-9-5-3-6-10-15/h3-12,18H,13-14H2,1-2H3/t18-/m0/s1 |
Clave InChI |
QQKWYERZMUDKRS-SFHVURJKSA-N |
SMILES isomérico |
CC1([C@@H](N(C(=O)O1)C(=O)CCC2=CC=CC=C2)C3=CC=CC=C3)C |
SMILES canónico |
CC1(C(N(C(=O)O1)C(=O)CCC2=CC=CC=C2)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


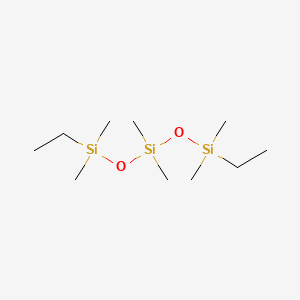

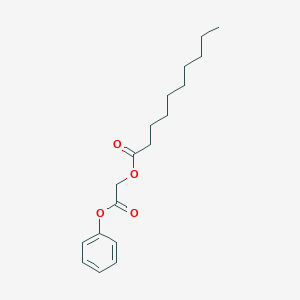
![N,N,N-Trimethyl-4-{[4-(non-1-yn-1-yl)benzoyl]oxy}butan-1-aminium iodide](/img/structure/B12552088.png)
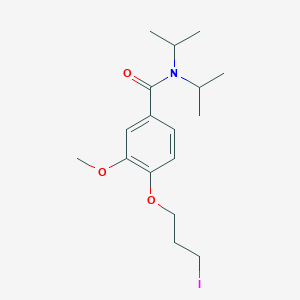
![2-Butynoic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, 1-methylethyl ester](/img/structure/B12552099.png)
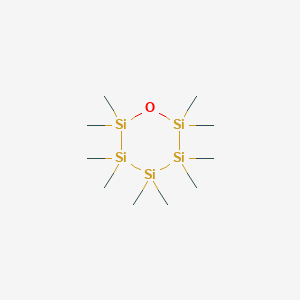
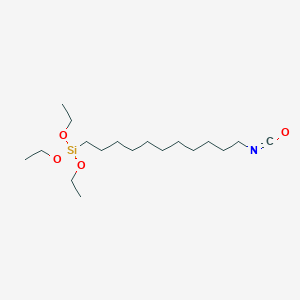
![4-Thiazolidinone, 3-(3-hydroxypropyl)-2-[4-(methylsulfonyl)phenyl]-](/img/structure/B12552115.png)
![3-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]prop-2-en-1-ol](/img/structure/B12552119.png)
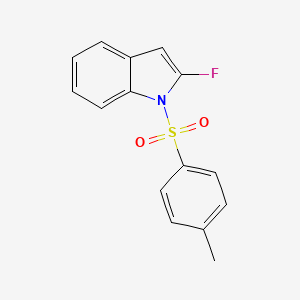
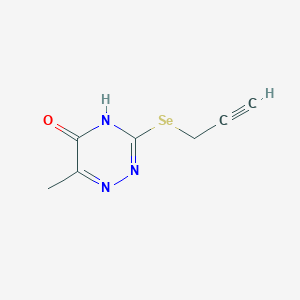
![2-Propenamide, N-[4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl]-](/img/structure/B12552151.png)
